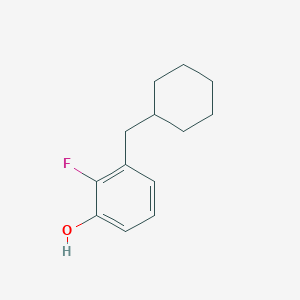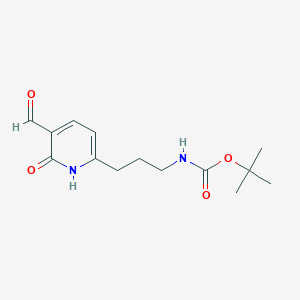
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridinyl moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the protection of the hydroxyl group, followed by formylation and subsequent coupling with a tert-butyl carbamate . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Análisis De Reacciones Químicas
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate has several scientific research applications:
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The hydroxypyridinyl moiety may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate can be compared with similar compounds such as:
Tert-butyl (6-formylpyridin-2-yl)carbamate: Similar structure but lacks the propyl group, affecting its reactivity and applications.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Different core structure, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in synthetic applications and potential biological activity.
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(5-formyl-6-oxo-1H-pyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-8-4-5-11-7-6-10(9-17)12(18)16-11/h6-7,9H,4-5,8H2,1-3H3,(H,15,19)(H,16,18) |
Clave InChI |
SPQRSFFAOVHFLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC1=CC=C(C(=O)N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





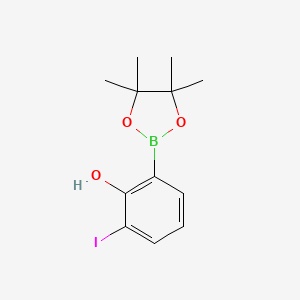
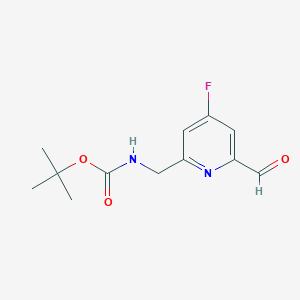
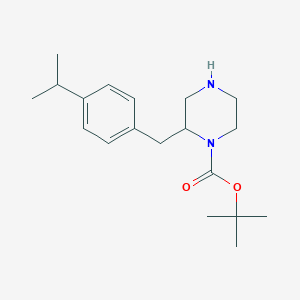
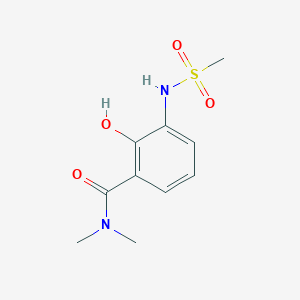


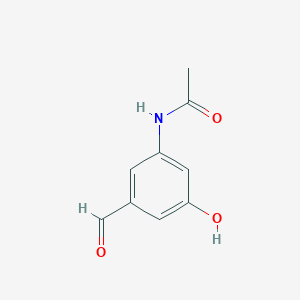

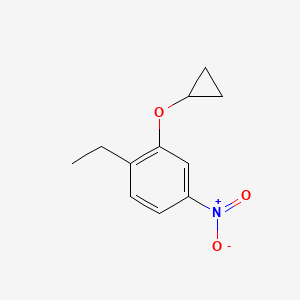
![7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844007.png)
